

Spectroscopic Profile of Benzaldehyde Oxime: A Technical Guide

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Compound of Interest

Compound Name: Benzaldehyde oxime

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **benzaldehyde oxime**, a versatile organic compound with applications in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **benzaldehyde oxime**. Both ^1H and ^{13}C NMR data are presented below, providing insights into the electronic environment of the hydrogen and carbon atoms within the molecule.

^1H NMR Spectral Data

The ^1H NMR spectrum of **benzaldehyde oxime** exhibits characteristic signals for the aromatic protons, the oxime proton, and the aldehydic proton. The chemical shifts can vary slightly depending on the solvent and the specific isomer (E or Z) present.

Table 1: ^1H NMR Chemical Shifts (δ) for (E)-Benzaldehyde Oxime

Proton Assignment	Chemical Shift (ppm)	Solvent
-OH	~9.0 - 11.0 (broad singlet)	CDCl ₃ / DMSO-d ₆
-CH=N-	~8.13 (singlet)	CDCl ₃
Aromatic Protons	~7.20 - 7.57 (multiplet)	CDCl ₃

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of **benzaldehyde oxime**.

Table 2: ¹³C NMR Chemical Shifts (δ) for (E)-**Benzaldehyde Oxime**

Carbon Assignment	Chemical Shift (ppm)	Solvent
C=N	~150.5	CDCl ₃
Aromatic C (quaternary)	~130.2	CDCl ₃
Aromatic CH	~128.9, ~127.2	CDCl ₃

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of **benzaldehyde oxime** is as follows.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **benzaldehyde oxime**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.[\[1\]](#)

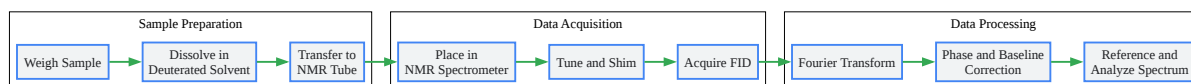
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

- The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[2]
- The instrument is tuned and shimmed to achieve optimal magnetic field homogeneity.
- For ^1H NMR, a standard single-pulse experiment is usually sufficient.
- For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Data Processing:

- The acquired Free Induction Decay (FID) is subjected to a Fourier transform.
- The resulting spectrum is phased and baseline corrected.
- The chemical shifts are referenced to the TMS signal.
- Integration of the signals in the ^1H NMR spectrum is performed to determine the relative proton ratios.



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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **benzaldehyde oxime** shows characteristic absorption bands for the O-H, C=N,

and aromatic C-H bonds.

Table 3: Characteristic IR Absorption Bands for **Benzaldehyde Oxime**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (oxime)	3304	Broad
Aromatic C-H stretch	3063	Medium
C=N stretch (oxime)	~1640 - 1690	Medium
Aromatic C=C stretch	~1498, 1449	Medium to Strong
C-N stretch	~1302	Medium
=C-H bend (out-of-plane)	~953, 756, 692	Strong

Data sourced from various references, including[2].

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The solid nature of **benzaldehyde oxime** at room temperature makes the KBr pellet method a suitable technique for IR analysis.

Sample Preparation:

- Thoroughly grind 1-2 mg of **benzaldehyde oxime** with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.
- The mixture should be a fine, homogeneous powder.
- Place a small amount of the mixture into a pellet press die.
- Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

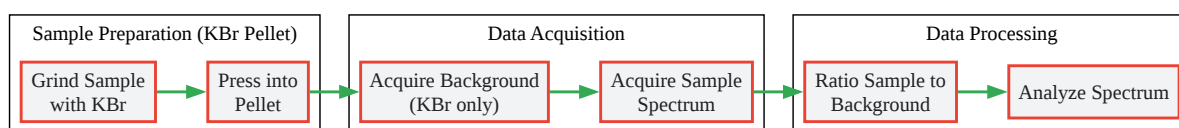
Instrumentation and Data Acquisition:

- Record a background spectrum of a pure KBr pellet.

- Place the sample pellet in the sample holder of an FT-IR spectrometer.
- Acquire the sample spectrum, typically over the range of 4000-400 cm^{-1} .

Data Processing:

- The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands.



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FT-IR Experimental Workflow (KBr Pellet)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) Data

Under electron ionization, **benzaldehyde oxime** typically exhibits a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass-to-Charge Ratios (m/z) in the EI Mass Spectrum of **Benzaldehyde Oxime**

m/z	Relative Intensity	Proposed Fragment
121	Moderate	$[M]^+$ (Molecular Ion)
120	Moderate	$[M-H]^+$
104	Moderate	$[M-OH]^+$
93	Moderate	$[C_6H_5N]^+$
77	Strong	$[C_6H_5]^+$ (Phenyl cation)
51	Moderate	$[C_4H_3]^+$

Data is consistent with information from the NIST WebBook for (E)-Benzaldehyde, oxime.[\[3\]](#)[\[4\]](#)

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of **benzaldehyde oxime** is as follows.

Sample Introduction:

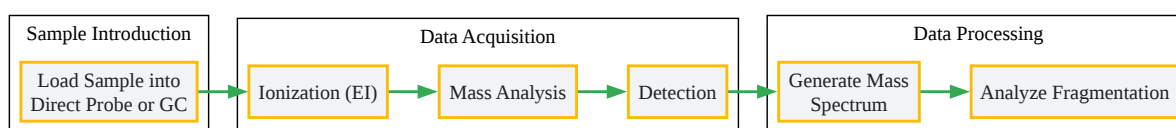
- For a solid sample, a direct insertion probe is often used. A small amount of the sample is placed in a capillary tube at the end of the probe.
- Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

- The sample is introduced into the high-vacuum source of the mass spectrometer.
- In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion.

Data Processing:

- The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z .
- The molecular ion peak is identified to determine the molecular weight.
- The fragmentation pattern is analyzed to deduce structural information.



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Mass Spectrometry Experimental Workflow

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